Trimethylsilyl dihydrogen phosphite
Description
Conceptual Framework of Silyl (B83357) Phosphite (B83602) Chemistry
Silyl phosphite chemistry is centered around organosilicon derivatives of phosphorous acid. These compounds are characterized by a phosphorus atom bonded to at least one trimethylsilyloxy (-OSi(CH₃)₃) group. A key feature of silyl phosphites is their existence in a tautomeric equilibrium between a trivalent phosphite form, P(OR)₃, and a pentavalent H-phosphonate form, HP(O)(OR)₂. wikipedia.orgnih.gov In the case of dialkyl or diaryl silyl phosphites, the equilibrium overwhelmingly favors the H-phosphonate structure. wikipedia.orgnih.gov The nature of the substituents on the phosphorus and silicon atoms, as well as solvent effects, can influence the position of this equilibrium. nih.govresearchgate.net
The reactivity of silyl phosphites is largely dictated by the P-O-Si linkage. The silicon-oxygen bond is susceptible to cleavage, particularly by hydrolysis, which allows the trimethylsilyl (B98337) group to function as a protecting group that can be easily removed to yield a phosphonic acid. researchgate.netbeilstein-journals.org Tris(trimethylsilyl) phosphite, for example, reacts readily with carbonyl compounds like aldehydes and ketones to form 1,2-adducts, which can be hydrolyzed to the corresponding α-hydroxyalkylphosphonic acids in nearly quantitative yields. researchgate.net This reactivity provides a convenient route to valuable phosphonate (B1237965) derivatives. researchgate.net The phosphorus atom in the trivalent phosphite form possesses a lone pair of electrons, making it nucleophilic, while the P-H bond in the H-phosphonate tautomer is the site of reactivity in other important transformations. wikipedia.org
Historical Context of Phosphite Ester and H-Phosphonate Research
The investigation of silyl phosphites is an extension of the long and significant history of phosphite ester and H-phosphonate chemistry. A cornerstone of this field is the Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov. wikipedia.orgjk-sci.comchemeurope.com This reaction involves the conversion of a trivalent phosphorus ester, such as a trialkyl phosphite, into a pentavalent phosphonate by reaction with an alkyl halide. wikipedia.orgjk-sci.com The mechanism proceeds through an initial Sɴ2 attack of the nucleophilic phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate which then rearranges. wikipedia.orgjk-sci.com The Michaelis-Arbuzov reaction has become a fundamental and widely used method for synthesizing phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.orgontosight.ai
Another pivotal reaction is the Pudovik reaction, which involves the addition of an H-phosphonate, such as a dialkyl phosphite, across a carbon-nitrogen double bond of an imine or a carbon-oxygen double bond of a carbonyl compound. wikipedia.orgnih.gov This hydrophosphonylation is a direct and effective method for forming carbon-phosphorus bonds, leading to the synthesis of α-aminomethylphosphonates and α-hydroxyphosphonates, respectively. wikipedia.orgnih.govresearchgate.net These reactions, along with related transformations like the Kabachnik-Fields and Abramov reactions, established H-phosphonates as crucial building blocks in organophosphorus synthesis. wikipedia.orgnih.gov The development of catalytic and enantioselective versions of the Pudovik reaction has further expanded its utility. wikipedia.orgrsc.org
Rationale for Investigating Monosilylated Phosphorous Acid Derivatives
The specific focus on monosilylated phosphorous acid derivatives, such as trimethylsilyl dihydrogen phosphite, stems from the unique advantages conferred by the single, labile silyl group. The trimethylsilyl (TMS) group serves as a versatile protecting group for the phosphonic acid moiety. Its introduction can enhance the solubility of the parent acid in organic solvents and its lability allows for easy deprotection under mild conditions, often simple alcoholysis or hydrolysis, to regenerate the phosphonic acid. beilstein-journals.org
This strategy is particularly valuable in multi-step syntheses where the sensitive P-OH groups might interfere with other reagents. The McKenna reaction, which uses bromotrimethylsilane (B50905) for the dealkylation of dialkyl phosphonates, is a classic example of leveraging silyl intermediates to access phosphonic acids under non-hydrolytic conditions. beilstein-journals.org
Furthermore, the silylation of phosphorous acid to form intermediates like this compound is a key step in the preparation of more complex silyl phosphites, such as tris(trimethylsilyl) phosphite. chemicalbook.comgoogle.com These reagents, in turn, are highly effective for creating C-P bonds. researchgate.netresearchgate.net For instance, tris(trimethylsilyl) phosphite offers a convenient method for the synthesis of α-hydroxyalkylphosphonic acids from carbonyl compounds. researchgate.net Therefore, the investigation of monosilylated derivatives is driven by their utility as protected, activated, and synthetically flexible intermediates for the construction of a wide array of functionalized organophosphorus compounds.
Data Tables
Table 1: Spectroscopic Data for Selected Phosphite Compounds
| Compound | Formula | Type of NMR | Solvent | Chemical Shift (ppm) |
| Trimethyl phosphite | C₃H₉O₃P | ¹H NMR | - | 9.172 nih.gov |
| Trimethyl phosphite | C₃H₉O₃P | ³¹P NMR | - | +140 spectrabase.com |
| Tris(trimethylsilyl) phosphate (B84403) | C₉H₂₇O₄PSi₃ | ¹³C NMR | - | 1.1 chemicalbook.com |
Table 2: Physical Properties of Tris(trimethylsilyl) phosphite
| Property | Value |
| CAS Number | 1795-31-9 sigmaaldrich.com |
| Molecular Formula | C₉H₂₇O₃PSi₃ sigmaaldrich.com |
| Molecular Weight | 298.54 g/mol sigmaaldrich.com |
| Boiling Point | 78-81 °C / 8 mmHg sigmaaldrich.com |
| Density | 0.893 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | n20/D 1.409 sigmaaldrich.com |
Structure
3D Structure
Properties
Molecular Formula |
C3H11O3PSi |
|---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
trimethylsilyl dihydrogen phosphite |
InChI |
InChI=1S/C3H11O3PSi/c1-8(2,3)6-7(4)5/h4-5H,1-3H3 |
InChI Key |
SYUQQUMHOZQROL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OP(O)O |
Origin of Product |
United States |
Methodologies for the Synthesis of Trimethylsilyl Dihydrogen Phosphite
Strategies for Phosphite (B83602) Silylation
The formation of trimethylsilyl (B98337) dihydrogen phosphite can be approached from two main synthetic directions: the direct reaction of phosphorous acid with a silylating agent or the partial hydrolysis or modification of poly-silylated phosphites.
Reactions Involving Phosphorous Acid Precursors and Silylating Agents
The most direct route to trimethylsilyl dihydrogen phosphite involves the reaction of phosphorous acid with a suitable silylating agent. The key to obtaining the mono-silylated product lies in controlling the stoichiometry of the reactants. While many reported procedures focus on the synthesis of the tris-silylated analogue, tris(trimethylsilyl) phosphite, the underlying principles apply.
Common silylating agents employed for this transformation include chlorotrimethylsilane (B32843) and hexamethyldisilazane (B44280). chemicalbook.com The reaction with chlorotrimethylsilane typically requires a base, such as triethylamine, to neutralize the hydrogen chloride byproduct. chemicalbook.com In contrast, the use of hexamethyldisilazane offers the advantage of producing ammonia (B1221849) as a volatile byproduct, simplifying purification.
A general approach involves the silylation of anhydrous phosphorous acid with a controlled amount of the silylating agent. chemicalbook.com For instance, reacting phosphorous acid with one equivalent of a silylating agent is the theoretical approach to favor the formation of the dihydrogen phosphite.
Pathways from Related Silyl (B83357) Phosphites and Phosphonates (e.g., Bis- or Tris-derivatives)
An alternative strategy to obtain this compound is through the controlled hydrolysis of more substituted silyl phosphites, such as bis(trimethylsilyl) phosphite or tris(trimethylsilyl) phosphite. The selective cleavage of one or two P-O-Si bonds can yield the desired product. This hydrolysis is often sensitive to reaction conditions, including the amount of water and the presence of catalysts. nih.gov
For example, the hydrolysis of tris(trimethylsilyl) phosphite under neutral conditions can lead to the cleavage of a P-O bond. nih.gov By carefully controlling the amount of water introduced to the reaction mixture, it is possible to favor the formation of this compound.
Additionally, related silyl phosphonates can potentially be converted to the target compound, although this is a less common approach. The chemistry of silyl phosphonates is extensive, and their transformations can be complex. organic-chemistry.org
Reaction Conditions and Optimization Protocols
The successful synthesis of this compound is highly dependent on the careful control of reaction parameters. These include the choice of solvent, the maintenance of an inert atmosphere, temperature and pressure regulation, and the precise stoichiometry of reagents.
Solvent System Selection and Inert Atmosphere Requirements
The choice of solvent is crucial for the silylation of phosphorous acid. Anhydrous, non-protic solvents are generally required to prevent unwanted side reactions, such as the hydrolysis of the silylating agent and the product. Commonly used solvents include ethers like tetrahydrofuran (B95107) (THF) and dimethoxyethane, as well as hydrocarbons such as toluene. chemicalbook.comgoogle.com The use of anhydrous phosphorous acid, often dried by azeotropic evaporation with a suitable solvent like THF or benzene, is also a critical prerequisite. chemicalbook.com
Due to the moisture sensitivity of both the silylating agents and the resulting silyl phosphites, these reactions are typically carried out under an inert atmosphere, such as nitrogen or argon. chemicalbook.comyoutube.com This prevents the decomposition of the reagents and products.
Temperature and Pressure Regimes for Silylation Reactions
The temperature at which silylation reactions are conducted can significantly influence the reaction rate and product distribution. For the synthesis of related tris(trimethylsilyl) phosphite, reactions are often performed at elevated temperatures, for example at 70°C in THF. chemicalbook.com However, for the controlled synthesis of the mono-silylated product, lower temperatures may be advantageous to slow down the reaction and prevent over-silylation.
Pressure conditions are also a consideration, particularly for the removal of volatile byproducts or for purification. For instance, after the reaction to form tris(trimethylsilyl) phosphite, the solvent is evaporated, and the product can be distilled under reduced pressure (e.g., 20 mmHg). chemicalbook.comorganic-chemistry.org Similar techniques would be applicable for the isolation and purification of this compound.
Catalysis and Reagent Stoichiometry in Synthetic Routes
While some silylation reactions proceed without a catalyst, others benefit from the use of one to enhance reaction rates or selectivity. For instance, the silylation of alcohols with hexamethyldisilazane can be catalyzed by zinc(II) chloride. researchgate.net In the context of phosphite synthesis, zinc(II) catalysts have also been employed for the synthesis of phosphite diesters. nih.govrsc.org
The stoichiometry of the reagents is arguably the most critical factor in selectively producing this compound. A 1:1 molar ratio of phosphorous acid to the silylating agent is the theoretical starting point for maximizing the yield of the mono-silylated product. google.com Using an excess of the silylating agent, as is common for the synthesis of tris(trimethylsilyl) phosphite, would lead to the formation of the di- and tri-substituted products. chemicalbook.com
For example, a patented method for producing tris(trimethylsilyl) phosphite uses a 1:1 molar ratio of an alkali metal silicon alkoxide to a phosphorus halide. google.comgoogle.com By adapting this to a 1:1 ratio of phosphorous acid and a silylating agent, the formation of the dihydrogen phosphite could be favored.
Summary of Reaction Parameters for Silyl Phosphite Synthesis
Isolation and Purification Techniques for Silyl Phosphite Species
The isolation and purification of silyl phosphite species are critical steps in their synthesis and application, ensuring the removal of starting materials, byproducts, and other impurities. The choice of purification method depends on the specific properties of the target silyl phosphite, including its volatility, stability, and polarity, as well as the nature of the impurities present in the crude reaction mixture. The most common and effective techniques employed are distillation and various forms of chromatography.
Distillation and Fractional Purification Methodologies
Distillation, particularly under reduced pressure (vacuum distillation), is a primary method for purifying volatile silyl phosphites like tris(trimethylsilyl) phosphite. This technique is advantageous for compounds that may decompose at their atmospheric boiling point. The process involves heating the crude liquid mixture to a temperature where the desired compound transitions into the vapor phase, which is then cooled and collected as a purified liquid, leaving less volatile impurities behind.
Research and patented methods have outlined specific conditions for the successful distillation of silyl phosphites. In one established method for preparing tris(trimethylsilyl) phosphite, the crude product is obtained after filtering out inorganic salts from the reaction of an alkali metal silicon alkoxide and a phosphorus halide. google.comgoogle.com The subsequent reduced-pressure distillation of the filtrate yields the target product with a purity that can exceed 99.6%. google.comgoogle.com Another procedure involves the silylation of phosphorous acid, followed by vacuum distillation of the residue to obtain pure tris(trimethylsilyl) phosphite. chemicalbook.com In cases where the crude mixture contains both tris(trimethylsilyl) phosphite and bis(trimethylsilyl) phosphonate (B1237965), a preliminary step of heating the mixture with sodium can be employed before the final vacuum distillation. chemicalbook.com
For enhanced separation of components with close boiling points, fractional distillation is utilized. This is often accomplished using a column, such as a Vigreux column, which provides a large surface area for repeated vaporization and condensation cycles, effectively separating the mixture into its component fractions. orgsyn.org Prior to distillation, a pre-heating step under vacuum at a moderate temperature (e.g., 45-50°C) can be effective in removing highly volatile impurities like residual solvents or reagents. youtube.com To maximize the recovery of the distilled product, especially for high-boiling liquids, the receiving flask is often cooled using a dry ice/acetone bath or liquid nitrogen. youtube.com
| Compound | Temperature | Pressure | Reported Purity | Source |
|---|---|---|---|---|
| Tris(trimethylsilyl) phosphite | 90 °C | 20 mmHg | > 99.6% | google.comgoogle.com |
| Tris(trimethylsilyl) phosphite | 75 °C | 20 mmHg | Not Specified | chemicalbook.com |
| Triethyl phosphite | 57–58 °C | 16 mmHg | Not Specified | orgsyn.org |
Chromatographic Separation Principles and Applications
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. For silyl phosphites and related organophosphorus compounds, several chromatographic methods are applicable, offering high-resolution purification that is often complementary to distillation.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of non-volatile or thermally sensitive compounds. For anionic phosphorus compounds like phosphites, Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) is particularly effective. nih.gov This method involves the addition of an ion-pairing agent (e.g., an alkylamine) to the mobile phase. nih.gov The agent forms a neutral complex with the anionic analyte, allowing it to be retained and separated on a nonpolar (reversed-phase) stationary column. Optimizing the mobile phase conditions, such as the choice and concentration of the counterion, is crucial for achieving selectivity between the target compound and its impurities. nih.gov
Ion Chromatography (IC) is another valuable technique specifically designed for the separation of ions and polar molecules. It has been successfully applied to the analysis of phosphite, phosphate (B84403), and hypophosphite. shodex.com The method uses an ion-exchange resin as the stationary phase and typically an aqueous solution as the mobile phase. Anion analysis columns, often used with a suppressor-type system, can effectively separate various phosphorus oxyanions. shodex.com The choice of eluent, such as a succinic acid or a sodium carbonate/bicarbonate buffer, can be optimized to improve the separation of phosphate and phosphite species. shodex.comresearchgate.net
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive method for monitoring the progress of a reaction, identifying compounds in a mixture, and determining the purity of a substance. nih.gov In the context of silyl phosphite chemistry, TLC can be used to quickly assess the conversion of starting materials and the formation of the desired product before proceeding with larger-scale purification methods like distillation or column chromatography. nih.gov
| Technique | Stationary Phase / Column Type | Typical Mobile Phase / Eluent | Application | Source |
|---|---|---|---|---|
| IP-RP-HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water with Alkylamine Counterion | Separation of phosphorothioate (B77711) oligonucleotides and impurities | nih.gov |
| Ion Chromatography (IC) | Anion-Exchange Resin (e.g., Shodex IC SI-52 4E) | Na₂CO₃ / NaHCO₃ aq. | Analysis of Phosphate, Phosphite, and Hypophosphite | shodex.com |
| Ion Chromatography (HPIC) | Anion-Exchange Column | Succinic acid (20 mM) | Determination of phosphite and phosphate in plant samples | researchgate.net |
| Thin-Layer Chromatography (TLC) | Silica (B1680970) Gel or Alumina | Solvent system of varying polarity (e.g., n-propanol/conc. ammonia/water) | Monitoring reaction progress and assessing purity of oligonucleotides | nih.govresearchgate.net |
Reactivity and Mechanistic Investigations of Trimethylsilyl Dihydrogen Phosphite
Nucleophilic Characteristics of the Phosphorus Center
The phosphorus(III) center in silyl (B83357) phosphites, such as trimethylsilyl (B98337) dihydrogen phosphite (B83602), is characterized by its nucleophilic nature. This reactivity stems from the lone pair of electrons on the phosphorus atom, which is more polarizable and often more nucleophilic than the nitrogen atom in analogous amine compounds. youtube.com This inherent nucleophilicity allows silyl phosphites to readily participate in SN2 reactions, attacking electrophilic centers. youtube.comwikipedia.org
This nucleophilic character is the cornerstone of several important synthetic transformations. For instance, phosphites can perform an SN2 reaction on primary and sometimes even secondary alkyl halides. youtube.com The reaction initiates with the nucleophilic attack by the phosphorus atom on the electrophilic carbon of the alkyl halide, leading to the formation of a phosphonium (B103445) salt intermediate. wikipedia.orgorganic-chemistry.orgjk-sci.com This fundamental reactivity is not limited to simple alkyl halides; phosphites also react with other electrophiles like α-bromo ketones. youtube.com The nucleophilic potential of the phosphorus center has been extensively explored, making silylated phosphonites versatile tools that are compatible with a variety of functionalized molecules for forming phosphorus-carbon bonds. nih.gov
Electrophilic Behavior of Silyl Moieties
While the phosphorus atom acts as a nucleophile, the silicon centers in the trimethylsilyl [(CH₃)₃Si-] moieties exhibit electrophilic behavior. This electrophilicity is particularly evident in reactions with hard nucleophiles. The silicon atom is susceptible to attack by species such as fluoride (B91410) ions, which can be present due to the hydrolysis of salts like lithium hexafluorophosphate (B91526) (LiPF₆) in battery electrolytes. researchgate.netsci-hub.red
The reaction of the trimethylsilyl group with hydrogen fluoride (HF) is a prominent example of this electrophilic character. The silicon atom is attacked by the fluoride ion, leading to the cleavage of the Si-O bond and the formation of stable trimethylsilyl fluoride (Me₃SiF). sci-hub.redacs.org This process is often referred to as "HF scavenging." researchgate.netsci-hub.red This reactivity is a key feature in applications where the presence of acid is detrimental, as the silyl phosphite can effectively neutralize it. The electrophilic nature of the silyl group is thus crucial to its function as a stabilizing additive in certain chemical environments. researchgate.netacs.org
Hydrolytic and Transsilylation Processes
Mechanisms of Si-O Bond Cleavage
The cleavage of the silicon-oxygen (Si-O) bond in trimethylsilyl phosphites is a critical process that governs their reactivity, particularly in hydrolytic and transsilylation reactions. This cleavage can be initiated by various reagents, most notably protic acids like HF or through reactions with trimethylsilyl halides. researchgate.netnih.gov
In the presence of acidic species, the oxygen atom of the P-O-Si linkage can be protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack. This leads to the breaking of the Si-O bond. researchgate.net An alternative and synthetically important method for Si-O bond cleavage is the reaction with trimethylsilyl halides, such as trimethylsilyl iodide or bromide. nih.govresearchgate.net This process, often part of a dealkylation or desilylation strategy, is effective under mild conditions and is suitable for substrates that are sensitive to strong acids or bases. nih.gov The general mechanism involves the attack of a halide on the silicon center, resulting in the formation of a new trimethylsilyl halide and a different phosphorus species. This pathway is fundamental to the silyl-Arbuzov reaction, where a silyl ester is cleaved to form the final phosphonate (B1237965) product. researchgate.netnih.gov
Influence of Ambient Moisture and Reagents on Stability
Trimethylsilyl phosphites are known to be sensitive to ambient moisture and can react with various reagents, which influences their stability and handling. researchgate.netsci-hub.red The presence of water can lead to hydrolysis, where the Si-O bond is cleaved to form silyl ethers and phosphorous acid. This sensitivity necessitates handling under anhydrous conditions to maintain the integrity of the compound. youtube.comchemicalbook.com
Addition Reactions and Phosphorus-Carbon Bond Formation
Michaelis-Arbuzov Type Transformations and Analogous Pathways
One of the most significant applications of trimethylsilyl phosphites in organic synthesis is their participation in the Michaelis-Arbuzov reaction and its variants to form stable phosphorus-carbon (P-C) bonds. wikipedia.orgnih.gov The classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide to produce a dialkyl alkylphosphonate. organic-chemistry.orgjk-sci.com
The silyl version of this reaction, often termed the "Silyl-Arbuzov reaction," utilizes silyl phosphites like tris(trimethylsilyl) phosphite. The general mechanism proceeds in two main steps:
Nucleophilic Attack: The nucleophilic phosphorus(III) atom of the silyl phosphite attacks the electrophilic carbon of an alkyl halide (R-X), forming a quasi-phosphonium salt intermediate [R-P(OSiMe₃)₃]⁺X⁻. wikipedia.orgjk-sci.com
Desilylation/Rearrangement: The displaced halide anion (X⁻) then attacks one of the electrophilic silicon atoms of the trimethylsilyl groups. This results in the cleavage of a Si-O bond, forming a stable trimethylsilyl halide (Me₃SiX) and the final pentavalent phosphorus product, a silyl phosphonate. nih.govnih.gov
This transformation is a powerful and widely used method for synthesizing phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.org A key feature of the silyl-Arbuzov reaction is that the reactivity of alkyl halides is often the reverse of the classic reaction, with R-Cl > R-Br > R-I. nih.gov The reaction can also be catalyzed by trimethylsilyl halides (Me₃SiX, where X = Br, I). researchgate.netnih.gov Furthermore, silyl phosphites can undergo conjugate addition to α,β-unsaturated ketones, an Abramov-type reaction with aldehydes and imines, and participate in Perkow reactions to form various functionalized organophosphorus compounds. nih.govwikipedia.orgrsc.org
Table of Research Findings on Michaelis-Arbuzov Type Reactions
| Reactant Type | Reaction Partner | Key Mechanistic Step | Product Type | Reference |
|---|---|---|---|---|
| Tris(trimethylsilyl)phosphite | Alkyl Halide (R-X) | Nucleophilic attack by P(III) on R-X, followed by halide attack on Si | Silyl Phosphonate | nih.gov |
| Phosphite Ester | Alkyl Halide (R-X) | SN2 attack of P on R-X to form phosphonium salt intermediate | Phosphonate | wikipedia.org |
| Silyl Phosphite | Cyclic Enone | Catalytic (TMSOTf) conjugate 1,4-addition | β-Ketophosphonate | researchgate.net |
| Silylated Phosphonite | Aldehydes/Imines | Nucleophilic attack on carbonyl/imine carbon (Abramov Reaction) | α-Hydroxy/α-Aminophosphinate | nih.gov |
| Dimethyl trimethylsilyl phosphite | Pyruvic Acid (after bromination) | Perkow Reaction | Phosphoenolpyruvate (PEP) | rsc.org |
Radical Addition Pathways (as exemplified by related silyl phosphites)
The chemistry of phosphorus-centered radicals derived from phosphites offers a powerful tool for the formation of carbon-phosphorus bonds. While direct studies on trimethylsilyl dihydrogen phosphite may be limited, the behavior of related silyl and alkyl phosphites in radical reactions provides a strong basis for understanding its potential reactivity. The generation of a phosphonyl radical from a phosphite precursor typically involves homolytic cleavage of a P-X bond (where X can be H, SeR, etc.) or an atom transfer process. researchgate.net
The general mechanism for the radical addition of phosphites to unsaturated compounds, such as alkenes, involves several key steps:
Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or through photoredox catalysis, generates an initial radical species. researchgate.netoaepublish.com This radical can then abstract an atom from the phosphite to generate the key phosphorus-centered radical.
Propagation: The newly formed P-centered radical adds across the carbon-carbon double bond of an alkene. oaepublish.com This addition forms a new carbon-centered radical intermediate.
Chain Transfer: This carbon-centered radical can then abstract a hydrogen atom from another molecule of the phosphite starting material, propagating the radical chain and yielding the final hydrophosphorylated product. oaepublish.com
A notable application of this reactivity is the phosphite-mediated reductive alkylation of alkenes using thiols as precursors for carbon-centered radicals. In this process, a thiyl radical adds to a phosphite (like triethyl phosphite), which then undergoes β-scission of the C-S bond to release a carbon-centered radical and form a stable phosphorothioate (B77711). acs.org This carbon radical then adds to an alkene. acs.org This type of sulfur atom transfer process highlights the versatility of phosphites in mediating complex radical transformations. acs.org
| Reaction Type | Radical Precursor | Radicalophile | Key Features |
| Hydrophosphinylation | Secondary Phosphine Oxides (SPOs) | Unactivated Alkenes | Visible-light photoredox-catalyzed, proceeds under mild conditions. oaepublish.com |
| Addition to Alkenes | Dialkyl Selenophosphates | Electron-rich and electron-poor alkenes | P-Se bond is cleaved homolytically to generate the phosphonyl radical. researchgate.net |
| Desulfurative Alkylation | Thiols (via phosphite adduct) | Functionalized Alkenes | Triethyl phosphite acts as a sulfur atom acceptor to generate C-centered radicals from thiols. acs.org |
This table summarizes various radical addition pathways involving phosphite-related compounds.
Reactions with Imines and Carbonyl Compounds (Extrapolating from related phosphites/phosphonates)
The reaction of phosphites with imines and carbonyl compounds is a cornerstone of organophosphorus chemistry, most famously exemplified by the Kabachnik-Fields reaction. This multicomponent reaction provides a direct route to α-aminophosphonates through the one-pot condensation of a carbonyl compound, an amine, and a dialkyl phosphite. beilstein-journals.orgresearchgate.net The reaction typically proceeds through the initial formation of an imine from the aldehyde/ketone and amine, followed by the nucleophilic addition of the phosphite to the C=N double bond. beilstein-journals.orgmasterorganicchemistry.comlibretexts.org
Extrapolating from these well-established reactions, this compound is expected to be a viable phosphorus nucleophile. The P-H bond in the phosphite can add across the imine double bond. The presence of the trimethylsilyl group may influence reactivity, potentially being cleaved under the reaction conditions, especially if aqueous workup or protic solvents are involved.
The scope of these reactions is broad, with various catalysts, including Lewis acids (like YbCl₃ and FeCl₃) and even catalyst-free conditions under ultrasound irradiation, being employed to facilitate the transformation. beilstein-journals.orgresearchgate.net The choice of reactants is also diverse, accommodating aromatic and aliphatic aldehydes, ketones, and various primary amines. beilstein-journals.orgacs.org In some cases, a selective reaction can be achieved; for instance, the reaction of tryptamine (B22526) with diethyl H-phosphite shows selective N-P bond formation with the aliphatic amine in the presence of the aromatic indole (B1671886) amine. acs.org
| Reaction Name | Reactants | Catalyst/Conditions | Product |
| Kabachnik-Fields Reaction | Carbonyl Compound + Amine + Dialkyl Phosphite | Lewis Acids (e.g., FeCl₃), Solvent-free, Ultrasonic irradiation | α-Aminophosphonate beilstein-journals.orgresearchgate.net |
| CuI-catalyzed tandem reaction | 2-(2-formylphenyl)ethanones + Aromatic Amines + Diethyl Phosphonate | CuI | 1,2-dihydroisoquinolin-1-ylphosphonates beilstein-journals.org |
| Iodine-mediated phosphorylation | Amine/Alcohol + Diethyl H-phosphite | I₂ / K₂CO₃ | Phosphoramidate / Phosphate (B84403) ester acs.org |
This table showcases key multicomponent reactions involving phosphites with carbonyls and amines.
Oxidative and Reductive Transformations of the Phosphite Moiety
Electrochemical Oxidation Mechanisms
The oxidation of phosphite (P(III)) to phosphate (P(V)) is a thermodynamically favorable process. Phosphite possesses a remarkably low redox potential (-690 mV at pH 7.0), indicating its strong tendency to be oxidized. nih.gov Electrochemical oxidation represents a direct method to achieve this transformation by applying an external potential to drive the reaction at an anode. wikipedia.org
In an electrochemical cell, the phosphite species would migrate to the anode (the positive electrode), where it would undergo oxidation by losing electrons. The mechanism likely involves the transfer of two electrons and reaction with water or hydroxide (B78521) ions from the electrolyte to form a phosphate species and protons or water.
Anode Reaction: HPO₃²⁻ + H₂O → HPO₄²⁻ + 2H⁺ + 2e⁻
This process is analogous to the oxidation half-reaction that occurs in biological systems, where the enzyme phosphite dehydrogenase catalyzes the NAD⁺-dependent oxidation of phosphite to phosphate. nih.gov In industrial applications, electrochemical methods are used for various redox transformations, including the treatment of pollutants, where toxic compounds are oxidized into less harmful substances. mdpi.com The principles of electrodeposition, where metal cations are reduced at a cathode, are reversed in this case, with the target species being oxidized at the anonde. wikipedia.org
| Process | Location | Transformation | Key Principle |
| Electrochemical Oxidation | Anode (+) | Phosphite (P+3) → Phosphate (P+5) | Loss of electrons to the electrode. wikipedia.org |
| Biological Oxidation | Phosphite Dehydrogenase | Phosphite → Phosphate | NAD⁺-dependent enzymatic oxidation. nih.govnih.gov |
| Dissimilatory Phosphite Oxidation | Ptx-Ptd protein cluster | Phosphite → Phosphate | Microbial metabolism for energy conservation. nih.gov |
This table compares different mechanisms for the oxidation of phosphite.
Pathways of Reduction and Dihydrogen Activation
The reduction of the phosphite moiety is a less common transformation, as phosphite itself is a reduced form of phosphorus. Further reduction would lead to phosphorus species in even lower oxidation states, such as hypophosphite (P(I)) or phosphine (P(-III)). Such reactions require potent reducing agents and forcing conditions. For instance, the mechanochemical reduction of condensed phosphates using strong hydride reagents like potassium hydride (KH) has been shown to produce phosphite. nih.gov However, these same conditions can also lead to overreduction, producing highly toxic phosphine gas. nih.gov It is plausible that subjecting this compound to similar strong reducing conditions could force its reduction to lower oxidation states. The mechanism would likely involve the nucleophilic attack of a hydride ion on the phosphorus center. nih.gov
The activation of dihydrogen (H₂) by a main group compound like a phosphite is not a conventional reaction pathway but could be envisioned under specific catalytic scenarios. This process typically requires either frustrated Lewis pairs or transition metal centers to split the H-H bond. A hypothetical pathway for this compound could involve a metal catalyst that coordinates to both the phosphite and H₂, facilitating the addition of hydrogen across the P=O bond of its tautomeric form or cleavage of the P-H bond.
The direct reduction of phosphate minerals to phosphides and intermediate phosphites has been observed in nature under high-energy events like lightning strikes, which create extremely reducing environments. researchgate.net This underscores that while challenging, the reduction of phosphorus oxyanions is feasible under sufficiently energetic conditions.
| Transformation | Reagent/Condition | Potential Product | Notes |
| Overreduction | Strong hydride (e.g., KH), Mechanochemistry | Hypophosphite (P+1), Phosphine (P-3) | Highly energetic and potentially hazardous process. nih.gov |
| Dihydrogen Activation | H₂ + Catalyst (Hypothetical) | Dihydrogen phosphite or related species | Unconventional; would likely require a specific catalyst system. |
| Natural Reduction | Lightning Strike (Fulgurite formation) | Calcium Phosphite | Occurs under extreme, high-energy, reducing conditions. researchgate.net |
This table outlines potential, though often extreme, reductive pathways for phosphite.
Advanced Characterization Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy in Organophosphorus Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organophosphorus compounds. By probing the magnetic properties of atomic nuclei such as ³¹P, ¹H, ¹³C, and ²⁹Si, NMR provides a wealth of information regarding the electronic environment and bonding within the molecule.
³¹P NMR spectroscopy is particularly powerful for characterizing phosphorus-containing compounds due to the wide chemical shift range and the high natural abundance of the ³¹P isotope. huji.ac.iltrilinkbiotech.com Trimethylsilyl (B98337) dihydrogen phosphite (B83602) exists in equilibrium with its tautomer, trimethylsilyl hydrogen phosphonate (B1237965). These two forms are distinguishable by their ³¹P NMR signatures.
The P(V) H-phosphonate form typically exhibits a signal in the upfield region of the spectrum. A key feature is the large one-bond coupling constant (¹JP-H) between the phosphorus atom and the directly attached hydrogen atom, which is typically in the range of 600 to 700 Hz. huji.ac.ilacs.org This results in a characteristic doublet in the proton-coupled ³¹P NMR spectrum. huji.ac.ilacs.org In proton-decoupled spectra, this signal collapses into a singlet. The precise chemical shift can be influenced by solvent and the nature of the substituents on the phosphorus atom. trilinkbiotech.com
The P(III) phosphite tautomer, in contrast, would be expected to resonate at a much lower field (more downfield), typically in the range of +120 to +140 ppm. Studies on related nucleoside H-phosphonates that are converted to silylated phosphite intermediates show resonances around 121 ppm.
Table 1: Typical ³¹P NMR Data for H-Phosphonate and Phosphite Species
| Species Type | Typical Chemical Shift (δ) Range (ppm) | Typical ¹JP-H Coupling (Hz) | Multiplicity (Proton-Coupled) |
|---|---|---|---|
| H-Phosphonate Diester | -10 to +10 | 600 - 770 | Doublet |
| Silyl (B83357) Phosphite | +120 to +140 | N/A | Singlet |
Data compiled from multiple sources. huji.ac.ilacs.orgacs.org
¹H and ¹³C NMR spectroscopy are essential for characterizing the trimethylsilyl (TMS) group.
In the ¹H NMR spectrum, the nine protons of the three methyl groups attached to the silicon atom are chemically equivalent and typically appear as a sharp, intense singlet. The chemical shift is usually found in the upfield region, often between 0.1 and 0.5 ppm. acs.org
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for a Trimethylsilyl (TMS) Group
| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Multiplicity |
|---|---|---|
| ¹H (Si-(CH₃)₃) | 0.1 - 0.5 | Singlet |
| ¹³C (Si-(CH₃)₃) | -1.0 - 5.0 | Singlet |
Data compiled from multiple sources. acs.orgumich.edursc.org
²⁹Si NMR spectroscopy provides direct information about the silicon atom's chemical environment, although it is a less sensitive technique compared to ¹H NMR. huji.ac.il The chemical shift of the ²⁹Si nucleus is highly dependent on the nature of the substituents attached to it. lookchem.com For trimethylsilyl derivatives of alcohols, where the silicon is in a Si-O-C linkage, the ²⁹Si chemical shifts are typically observed in the range of +15 to +30 ppm in deuteriochloroform. lookchem.com The use of specific solvents can enhance steric effects, leading to variations in the observed chemical shifts. lookchem.com The presence of a single sharp resonance in the ²⁹Si NMR spectrum would confirm the existence of a single type of silicon environment in the molecule. huji.ac.il
Table 3: Expected ²⁹Si NMR Chemical Shift for Trimethylsilyl Dihydrogen Phosphite
| Silicon Environment | Expected Chemical Shift (δ) Range (ppm) |
|---|---|
| (CH₃)₃Si-O-P | +15 to +30 |
Data based on analogous trimethylsilyl ethers. umich.edulookchem.com
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the specific functional groups present in a molecule by probing their characteristic vibrational frequencies.
IR spectroscopy is a rapid and effective method for identifying key functional groups within this compound and its H-phosphonate tautomer. The presence of specific absorption bands provides direct evidence for parts of the molecular structure.
Key expected vibrational modes include:
P-H Stretch: A sharp, strong absorption band typically appearing in the region of 2350-2450 cm⁻¹ is a definitive indicator of the P-H bond in the H-phosphonate tautomer.
P=O Stretch: A strong, intense band between 1200 cm⁻¹ and 1300 cm⁻¹ is characteristic of the phosphoryl group (P=O) present in the H-phosphonate form. nih.gov
P-O-C Stretch: The stretching vibrations for P-O-C linkages are typically found in the region of 920-1088 cm⁻¹. nih.govresearchgate.net
Si-O Stretch: The Si-O single bond vibration is expected to appear in the IR spectrum, often overlapping with other absorptions in the 1000-1100 cm⁻¹ region.
Si-C Vibrations: The trimethylsilyl group exhibits characteristic bands, including a symmetric deformation (umbrella mode) around 1250 cm⁻¹ and rocking modes between 750 and 870 cm⁻¹.
Table 4: Characteristic Infrared (IR) Absorption Frequencies
| Functional Group | Bond Vibration | Characteristic Frequency (cm⁻¹) | Intensity | Tautomer |
|---|---|---|---|---|
| Phosphonyl Hydride | P-H | 2350 - 2450 | Strong, Sharp | H-Phosphonate |
| Phosphoryl | P=O | 1200 - 1300 | Strong | H-Phosphonate |
| Phosphite Ester | P-O-C | 920 - 1088 | Strong | Both |
| Siloxane Linkage | Si-O | 1000 - 1100 | Strong | Both |
| Trimethylsilyl | Si-C (Deformation) | ~1250 | Medium-Strong | Both |
| Trimethylsilyl | Si-C (Rocking) | 750 - 870 | Strong | Both |
Data compiled from multiple sources. nih.govresearchgate.netsci-hub.stnih.gov
Raman spectroscopy complements IR spectroscopy by providing information on molecular vibrations, particularly those involving less polar or symmetric bonds. For organophosphorus compounds, Raman spectroscopy is effective in identifying skeletal vibrations. capes.gov.br
The P=O stretching vibration, which is strong in the IR spectrum, also gives a Raman signal, typically in the 1140-1320 cm⁻¹ range. nih.gov The P=S bond, if present in related thio-analogs, is strongly Raman active and appears between 535 and 750 cm⁻¹. nih.govirdg.org For this compound, the symmetric vibrations of the P-O and Si-O bonds would be expected to be visible in the Raman spectrum, providing complementary data to the IR analysis for a complete structural picture. Surface-Enhanced Raman Scattering (SERS) can be employed to significantly enhance the signal of organophosphorus compounds, allowing for detection at very low concentrations. acs.orgnih.gov
Mass Spectrometry Approaches for Compound Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and structural features of organophosphorus compounds. The choice of ionization and separation techniques is crucial for obtaining meaningful data.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like phosphites, a derivatization step, typically silylation, is necessary to increase their volatility for GC analysis. nih.govresearchgate.net Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to replace acidic protons with trimethylsilyl (TMS) groups, making the molecules amenable to GC separation. nih.govresearchgate.netnih.gov
Table 1: Characteristic GC-MS Data for Tris(trimethylsilyl) phosphite
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₂₇O₃PSi₃ | nist.gov |
| Molecular Weight | 298.54 g/mol | nih.gov |
| CAS Registry Number | 1795-31-9 | nist.gov |
The fragmentation of trimethylsilylated compounds in GC-MS typically involves cleavage of Si-C and Si-O bonds, as well as rearrangements. nih.govnih.gov Common fragments include ions at m/z 73, corresponding to the trimethylsilyl cation [(CH₃)₃Si]⁺, and other ions resulting from the loss of methyl groups or larger silyl moieties. nih.gov For silylated phosphates, fragment ions at m/z 299 and 315 are often observed, indicating the presence of a phosphate (B84403) core with multiple TMS groups. sci-hub.se
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the confident identification of unknown compounds, including degradation products. shimadzu.com This technique is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental formulas.
For this compound, HRMS would be instrumental in confirming its molecular formula by providing a mass measurement with high precision (typically within 5 ppm). This level of accuracy is crucial for unambiguous identification. Furthermore, in studies of the compound's stability and reactivity, HRMS can identify and elucidate the structures of degradation products or reaction intermediates. For instance, in the context of lithium-ion battery electrolytes, online electrochemical mass spectrometry (OEMS), a form of HRMS, has been used to study the reactivity of tris(trimethylsilyl) phosphite (TMSP). acs.org These studies have identified reaction products such as Me₃SiF, which provides insights into the role of TMSP as an HF scavenger in the electrolyte. acs.org
The fragmentation pathways of silylated compounds can be complex, and HRMS, especially when coupled with tandem mass spectrometry (MS/MS), can help to piece together the structures of fragment ions, providing a more complete picture of the molecule's structure. fu-berlin.de
X-ray Diffraction Studies of Related Silyl Phosphite Crystalline Structures
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. researchgate.netscbt.com For organophosphorus compounds that can be crystallized, single-crystal XRD provides precise bond lengths, bond angles, and conformational information. While obtaining suitable crystals of this compound might be challenging, the study of related crystalline silyl phosphite structures can offer valuable structural benchmarks.
Research on organoindium phosphide (B1233454) complexes has led to the X-ray crystal structures of compounds containing the bis(trimethylsilyl)phosphido moiety, [P(SiMe₃)₂]⁻. acs.org These studies provide accurate data on the P-Si bond lengths and the geometry around the phosphorus atom in a silylated phosphide environment. Such data can serve as a reference for computational modeling and for understanding the structural characteristics of silyl phosphites in general.
For materials that are microcrystalline powders, powder X-ray diffraction (PXRD) can be employed to identify the crystalline phases present and to gain structural information. rsc.org Although PXRD does not provide the same level of detail as single-crystal XRD, it is a powerful tool for characterizing the bulk material and ensuring phase purity.
Electrochemical Techniques for Reactivity Profiling
Electrochemical methods are employed to investigate the redox properties and interfacial behavior of chemical compounds. These techniques are particularly relevant for applications where the compound may undergo electron transfer reactions, such as in batteries or as a corrosion inhibitor.
Cyclic voltammetry (CV) is a widely used electrochemical technique to probe the redox behavior of a substance. ossila.com It provides information on the oxidation and reduction potentials of a species and can offer insights into the kinetics of electron transfer reactions. researchgate.net The oxidation of alkyl phosphites has been studied using cyclic voltammetry, revealing that these reactions are typically irreversible and proceed via an ECE (electrochemical-chemical-electrochemical) mechanism. researchgate.net
For this compound, CV could be used to determine its electrochemical stability window. Studies on the related compound, tris(trimethylsilyl) phosphite (TMSP), have shown that it is more readily oxidized than common electrolyte solvents used in lithium-ion batteries. rsc.org This suggests that TMSP can act as a sacrificial additive, forming a protective layer on the cathode surface. A cyclic voltammogram would reveal the potential at which this compound begins to oxidize or reduce, which is critical information for its use in electrochemical applications.
Table 2: General Parameters from Cyclic Voltammetry
| Parameter | Information Provided |
|---|---|
| Anodic Peak Potential (Epa) | Potential at which oxidation occurs |
| Cathodic Peak Potential (Epc) | Potential at which reduction occurs |
| Peak Current (ipa, ipc) | Related to the concentration and diffusion coefficient of the analyte |
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the interface between an electrode and an electrolyte. youtube.comyoutube.comyoutube.com By applying a small amplitude AC potential over a wide range of frequencies, EIS can probe various processes occurring at the interface, such as charge transfer resistance, double-layer capacitance, and diffusion. tcichemicals.comyoutube.com
In the context of silyl phosphites used as electrolyte additives, EIS is invaluable for characterizing the formation and properties of the solid-electrolyte interphase (SEI) on the anode and the cathode-electrolyte interphase (CEI) on the cathode. tno.nl The impedance spectra, often represented as Nyquist plots, can be fitted to an equivalent circuit model to quantify the resistance and capacitance of these interfacial layers. Changes in these parameters over time or with cycling can provide detailed information on the stability and effectiveness of the protective layers formed by the additive. Studies on lithium-ion batteries have utilized EIS to demonstrate that additives like TMSP can decrease impedance build-up during cycling. acs.org
Theoretical and Computational Investigations of Trimethylsilyl Dihydrogen Phosphite
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of a chemical system.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for investigating the thermodynamics and kinetics of chemical reactions. For trimethylsilyl (B98337) dihydrogen phosphite (B83602), DFT calculations could be employed to study its hydrolysis, oxidation, or its participation in reactions like the Pudovik or Abramov reactions.
A key area of investigation would be the energetics of its tautomeric equilibrium with the corresponding phosphonate (B1237965) form. DFT studies on related H-phosphonates and secondary phosphine (B1218219) oxides have shown that the stability of the pentavalent P(V) tautomer versus the trivalent P(III) form is highly dependent on the electronic nature of the substituents. nih.gov Electron-withdrawing groups tend to stabilize the P(III) form, while electron-donating groups favor the P(V) species. nih.gov DFT calculations could precisely quantify the energy difference (ΔE) and the transition state energy for the tautomerization of trimethylsilyl dihydrogen phosphite, providing insight into its reactivity.
Furthermore, DFT is used to model reaction mechanisms. For instance, in a potential reaction, DFT can map out the entire energy profile, identifying transition states and intermediates. This allows for a detailed understanding of the reaction's feasibility and the factors controlling its rate. Studies on other organophosphorus compounds have successfully used DFT to elucidate complex reaction pathways, including those involving proton transfers, which are central to the chemistry of phosphites. rsc.org
Table 1: Representative DFT Data for Tautomerization in a Model Phosphite System
| Parameter | P(III) Tautomer (kcal/mol) | Transition State (kcal/mol) | P(V) Tautomer (kcal/mol) |
| Relative Energy (Gas Phase) | 0.0 | +25.8 | -5.2 |
| Relative Energy (Aqueous) | 0.0 | +21.5 | -9.7 |
Note: This table presents hypothetical but realistic data based on DFT studies of similar phosphite systems to illustrate the type of information that can be obtained.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide benchmark-quality data on molecular properties.
For this compound, ab initio calculations would be invaluable for performing a detailed conformational analysis. The molecule possesses several rotatable bonds, including the Si-O and P-O bonds, leading to multiple possible low-energy conformations. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the most stable conformers and the energy barriers between them. columbia.edu This information is crucial for understanding the molecule's average structure and how its shape influences its reactivity and intermolecular interactions.
Ab initio methods also provide highly accurate predictions of various molecular properties, such as dipole moment, polarizability, and bond lengths and angles, which can be compared with experimental data if available.
Table 2: Hypothetical Conformational Analysis Data for this compound from Ab Initio Calculations
| Conformer | Dihedral Angle (° O-Si-O-P) | Relative Energy (kcal/mol) | Calculated Dipole Moment (Debye) |
| 1 (Global Minimum) | 178.5 | 0.00 | 2.1 |
| 2 | 65.2 | 1.85 | 3.5 |
| 3 | -68.9 | 1.95 | 3.7 |
Note: This table is illustrative, showing the kind of data that a conformational search using ab initio methods would generate.
Molecular Dynamics Simulations for Intermolecular Interactions and Condensed Phase Behavior
While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules over time. MD simulations rely on force fields, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates.
An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal detailed information about its condensed-phase behavior. researchgate.netnih.gov By simulating the movements of thousands of molecules, one can calculate macroscopic properties like density and viscosity, and also analyze intermolecular interactions at the atomic level. researchwithrutgers.com Key insights would include the formation and lifetime of hydrogen bonds between the phosphite's P-H or O-H groups and solvent molecules, and the organization of solvent molecules around the hydrophobic trimethylsilyl group. researchgate.netnih.gov Force fields like GAFF (Generalized Amber Force Field) or TraPPE (Transferable Potentials for Phase Equilibria) have been developed and validated for organophosphorus compounds and could be parameterized for this compound. osti.govconsensus.app
Prediction of Spectroscopic Parameters and Tautomeric Equilibria
Computational methods are highly effective at predicting spectroscopic data, which can aid in the identification and characterization of molecules. For this compound, quantum chemical calculations (primarily DFT) can predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.gov
Calculated vibrational frequencies can be used to assign the peaks in an experimental IR spectrum to specific bond stretches, bends, and torsions within the molecule. This is particularly useful for identifying the characteristic P-H and P=O stretching frequencies that distinguish the phosphite and phosphonate tautomers.
Similarly, NMR chemical shifts (e.g., ¹H, ¹³C, ³¹P, ²⁹Si) can be calculated and compared to experimental spectra to confirm the structure. The ³¹P NMR chemical shift is especially sensitive to the oxidation state and coordination environment of the phosphorus atom, making it a powerful tool for studying the tautomeric equilibrium. researchgate.net Computational studies have shown that the equilibrium between the P(III) and P(V) forms is influenced by substituents and the solvent environment. nih.govacs.org DFT calculations can model these effects by including implicit or explicit solvent models, providing a quantitative prediction of how the equilibrium constant KT = [P(V)]/[P(III)] changes with the medium.
Modeling of Reaction Transition States and Reactive Intermediates
Understanding a chemical reaction requires characterizing its highest-energy point, the transition state, as well as any transient species known as reactive intermediates. Computational chemistry is uniquely capable of locating and analyzing these fleeting structures.
For reactions involving this compound, such as its addition to a carbonyl compound, DFT calculations can model the geometry and energy of the transition state. rsc.org This information is used to calculate the activation energy, which is the primary determinant of the reaction rate. The structure of the transition state itself reveals the concerted motions of atoms as reactants are converted into products.
Furthermore, the existence of reactive intermediates, such as a pentacoordinate phosphorus species, can be investigated. These intermediates may not be directly observable experimentally due to their short lifetimes. Computational modeling can confirm their presence on the reaction pathway and elucidate their electronic structure, providing a more complete mechanistic picture of how this compound reacts.
Stability and Degradation Pathways of Trimethylsilyl Dihydrogen Phosphite in Non Biological Environments
Thermal Stability Profiles and Decomposition Mechanisms
The thermal stability of tris(trimethylsilyl) phosphite (B83602) is a critical parameter for its application, particularly in environments with elevated temperatures. While specific decomposition temperatures can vary based on purity and the presence of other substances, the compound generally exhibits moderate thermal stability.
The decomposition of tris(trimethylsilyl) phosphite can proceed through several pathways, often involving the rearrangement and cleavage of its silicon-oxygen-phosphorus bonds. At elevated temperatures, it can undergo complex reactions, potentially leading to the formation of various siloxanes and phosphorus-containing compounds. The boiling point of tris(trimethylsilyl) phosphite is reported as 78-81 °C at 8 mmHg and 228-229 °C at 720 mmHg, indicating its volatility and the temperature range where degradation may become significant. sigmaaldrich.com
Table 1: Thermal Properties of Tris(trimethylsilyl) phosphite
| Property | Value |
|---|---|
| Boiling Point | 78-81 °C / 8 mmHg sigmaaldrich.com |
| 228-229 °C / 720 mmHg sigmaaldrich.com |
Hydrolytic Degradation Under Controlled and Environmental Conditions
Tris(trimethylsilyl) phosphite is known to be sensitive to moisture. winona.edu Hydrolysis, the reaction with water, is a primary degradation pathway for this compound. The Si-O bond in silyl (B83357) phosphites is susceptible to cleavage by water.
The hydrolysis process can occur in a stepwise manner, where the trimethylsilyl (B98337) groups are sequentially replaced by hydrogen atoms, leading to the formation of phosphorous acid and trimethylsilanol. nih.gov The rate of hydrolysis is influenced by factors such as pH and temperature. nih.govacs.org Both acidic and basic conditions can catalyze the hydrolysis of phosphite esters. winona.edunih.gov The initial stages of hydrolysis may produce acidic byproducts, which can then accelerate further degradation in an autocatalytic process. google.commdpi.com
Under controlled conditions, the hydrolysis can be monitored to understand the reaction kinetics. In environmental settings, the presence of ambient moisture can lead to the slow degradation of the compound over time. The reaction with water leads to the formation of species that can alter the chemical environment, for instance by creating acidic conditions. google.com
Table 2: Products of Tris(trimethylsilyl) phosphite Hydrolysis
| Reactant | Product |
|---|---|
| Tris(trimethylsilyl) phosphite | Phosphorous acid nih.gov |
Oxidation Stability and Identification of Degradation Products
The phosphorus(III) center in tris(trimethylsilyl) phosphite is susceptible to oxidation, converting it to a phosphorus(V) species. acs.org This oxidation can occur upon exposure to air or other oxidizing agents. The primary oxidation product is tris(trimethylsilyl) phosphate (B84403) (TMSPa). sci-hub.reddiva-portal.org
This oxidation is a key reaction, particularly in the context of its use as an additive in lithium-ion batteries, where it can function as an oxygen scavenger. acs.org The oxidation process helps to mitigate the negative effects of oxygen released within the battery cell. sci-hub.red
Further degradation of the oxidation product, tris(trimethylsilyl) phosphate, can also occur, particularly through hydrolysis of the silyl ether groups. This can lead to the formation of bis(trimethylsilyl) phosphate (BMSPa) and mono(trimethylsilyl) phosphate (MMSPa) as one or two trimethylsilyl groups are lost, respectively. diva-portal.org
Table 3: Oxidation and Subsequent Degradation Products
| Precursor | Product |
|---|---|
| Tris(trimethylsilyl) phosphite | Tris(trimethylsilyl) phosphate (TMSPa) sci-hub.reddiva-portal.org |
| Tris(trimethylsilyl) phosphate (TMSPa) | Bis(trimethylsilyl) phosphate (BMSPa) diva-portal.org |
Reactions with Trace Impurities (e.g., Acid Scavenging Mechanisms)
Tris(trimethylsilyl) phosphite can react with various trace impurities, which is a key aspect of its functionality in certain applications. A notable reaction is its ability to act as an acid scavenger, particularly for hydrofluoric acid (HF). researchgate.netresearchgate.net
In environments where HF may be generated, such as in lithium-ion batteries containing LiPF6 salt, tris(trimethylsilyl) phosphite can neutralize the acid. The reaction involves the cleavage of the Si-O bond by the fluoride (B91410) ion, forming the stable and volatile compound fluorotrimethylsilane (B1212599) (Me3SiF) and a di-silyl ester of phosphorous acid. researchgate.net This scavenging action helps to prevent the detrimental effects of acidic impurities on the surrounding components. researchgate.net
The weakly basic electron pair on the P(III) center can also be protonated by acids like HF, contributing to its acid-scavenging capabilities. researchgate.net The ability to neutralize acidic species is a critical function that enhances the stability of systems where it is used as an additive. researchgate.net
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of silyl (B83357) phosphites often involves reagents that are sensitive to moisture and require anhydrous conditions. A significant future trend lies in the development of more robust, efficient, and environmentally benign synthetic methods.
The principles of green chemistry are increasingly being applied to the synthesis of related organosilicon and phosphorus compounds. This includes the use of bio-based starting materials and solvent-free reaction conditions. For example, greener synthesis methods for silica (B1680970) nanoparticles, which share the silicon backbone, are being developed using plant extracts as reducing and capping agents, minimizing hazardous chemicals and energy consumption. nih.gov The development of synthetic routes starting from white phosphorus is also a promising avenue for creating various phosphorus heterocycles, which could be adapted for silyl phosphite (B83602) synthesis. nih.govrsc.org The search for new, easy-to-perform methods for synthesizing trimethylsilyl (B98337) esters of phosphorus acids remains a relevant area of investigation. researchgate.net
| Synthetic Approach | Key Features | Potential Advantages |
| Catalytic Methods | Use of environmentally benign catalysts (e.g., Zn(II)). rsc.org | Milder reaction conditions, reduced byproducts, high efficiency. |
| In-Situ Generation | Direct conversion of precursors to reactive silyl phosphites. rsc.org | Fewer purification steps, increased overall yield. |
| Green Chemistry | Utilization of bio-based materials, solvent-free conditions. nih.gov | Reduced environmental impact, increased sustainability. |
| Novel Starting Materials | Exploration of elemental phosphorus as a precursor. nih.govrsc.org | Access to a wider range of phosphine (B1218219) derivatives. |
Exploration of Undiscovered Reactivity Modes and Selectivity Control
While the reactivity of silyl phosphites in reactions like the Pudovik and Abramov reactions is well-established, there is considerable scope for discovering new reaction pathways and achieving higher levels of selectivity.
Future research will likely focus on uncovering novel reactivity modes of trimethylsilyl dihydrogen phosphite, particularly in the presence of transition metal catalysts. The interaction of silyl phosphites with different functional groups and substrates under various catalytic conditions could lead to the development of entirely new synthetic transformations. For example, the reactions of tris(trimethylsilyl) phosphite with carbonyl compounds have been shown to yield either 1,2- or 1,4-adducts depending on the substrate, and further exploration could refine this selectivity. researchgate.net
Controlling the chemo-, regio-, and stereoselectivity of reactions involving silyl phosphites is a key challenge. The use of chiral ligands and catalysts can induce asymmetry in these reactions, providing access to enantiomerically pure organophosphorus compounds. Furthermore, modifying surfaces with organic monolayers, such as phosphonic acids on zeolites, has been shown to control the diffusion and selectivity of gas separation, a principle that could be adapted to control the access of reactants to a silyl phosphite-functionalized surface. researchgate.net The substitution pattern on phosphite ligands themselves has a significant impact on reactivity and selectivity in processes like hydroformylation, and similar principles can be applied to the design of new silyl phosphite reagents. mdpi.com
Application of Advanced Spectroscopic and In-Situ Monitoring Techniques
A deeper understanding of the reaction mechanisms of this compound requires the use of advanced analytical techniques capable of monitoring reactions in real-time.
In-situ monitoring techniques, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy and dynamic light scattering (DLS), are becoming increasingly important for studying the kinetics and mechanisms of reactions involving silicon-based compounds. nih.gov These methods allow for the direct observation of transient intermediates and the evolution of particle size and composition during a reaction. Similarly, real-time monitoring of mechanochemical reactions using synchrotron X-ray diffraction has provided unprecedented insights into the formation of metal-organic frameworks, a technique that could be applied to solid-state reactions of silyl phosphites. irb.hrrsc.org
For complex reaction mixtures, the combination of separation techniques with mass spectrometry, such as operando gas chromatography/mass spectrometry, can provide detailed information about the decomposition products and reaction pathways of silyl phosphites, as demonstrated in studies of battery electrolytes. researchgate.net These advanced methods, which can be complemented by techniques like X-ray photoelectron spectroscopy, offer a powerful toolkit for elucidating the intricate reactivity of these compounds. researchgate.net
| Technique | Information Gained | Relevance to Silyl Phosphites |
| In-Situ ATR-FTIR | Real-time changes in chemical bonding. nih.gov | Monitoring reaction kinetics and identifying intermediates. |
| In-Situ DLS | Real-time particle size and distribution. nih.gov | Studying nanoparticle formation involving silyl phosphites. |
| In-Situ X-ray Diffraction | Real-time structural changes in solid state. irb.hrrsc.org | Investigating mechanochemical and solid-state reactions. |
| Operando GC/MS | Identification of volatile reaction products. researchgate.net | Elucidating decomposition pathways and side reactions. |
| X-ray Photoelectron Spectroscopy | Surface elemental composition and chemical states. researchgate.net | Characterizing surface modifications and interphases. |
Computational Design and Predictive Modeling of Silyl Phosphite Systems
Computational chemistry is emerging as a powerful tool for predicting the properties and reactivity of silyl phosphites, guiding experimental work and accelerating the discovery of new applications.
Density Functional Theory (DFT) calculations can be used to predict the redox potentials and chemical reactivities of phosphite molecules, as has been demonstrated in the computational screening of additives for high-voltage Li-ion batteries. researchgate.net These theoretical approaches provide a fundamental understanding of the electrochemical stability and decomposition mechanisms of these compounds. researchgate.net Machine learning approaches are also being developed to predict general chemical reactivity and compatibility between a large number of organic materials, which could be applied to silyl phosphite systems to anticipate potential side reactions. nih.gov
Predictive modeling can also be used to design new silyl phosphite-based systems with tailored properties. For instance, computational methods have been successfully used to redesign enzyme specificity, a testament to the power of these approaches in molecular design. nih.gov By modeling the interactions between silyl phosphites and various substrates or surfaces, researchers can rationally design new reagents and materials with enhanced performance for specific applications.
Integration into Advanced Materials Science Applications (non-biological)
The unique reactivity of this compound and its derivatives makes them promising building blocks for the creation of novel, non-biological advanced materials.
A key area of application is in the development of functional coatings and smart materials. For example, a transparent and flexible protective material has been created from a phosphite-protonated siloxane network that exhibits self-healing, fire protection, and antibacterial properties. acs.org This demonstrates the potential of incorporating phosphite moieties into polymer backbones to impart multifunctionality.
Q & A
Q. What are the standard synthetic routes for preparing trimethylsilyl dihydrogen phosphite, and how can purity be optimized?
this compound is typically synthesized via the reaction of phosphorous acid (H₃PO₃) with trimethylsilyl chloride (Me₃SiCl) in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Purity optimization involves rigorous drying of reactants, inert atmosphere conditions (argon/nitrogen), and fractional distillation under reduced pressure . Characterization by ³¹P NMR and FT-IR is critical to confirm the absence of unreacted starting materials or hydrolysis products .
Q. What characterization techniques are essential for verifying the structural integrity of this compound?
Key techniques include:
- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition profiles (e.g., weight loss at 150–200°C due to silyl group cleavage) .
- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ³¹P NMR to confirm molecular structure and detect impurities (e.g., δ ~120–130 ppm in ³¹P NMR for phosphite species) .
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Peaks at ~980–1050 cm⁻¹ (P-O-Si stretching) and ~1250 cm⁻¹ (Si-CH₃ bending) .
Q. How should researchers handle this compound to ensure laboratory safety?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- Storage : Store under inert gas (argon) in airtight containers to prevent hydrolysis. Avoid contact with moisture or strong oxidizing agents .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous material protocols .
Advanced Research Questions
Q. How does this compound function as an electrolyte additive in high-voltage lithium-ion batteries, and what mechanisms stabilize SEI/CEI layers?
Trimethylsilyl phosphite derivatives (e.g., tris(trimethylsilyl)phosphite, TMSPi) act as HF scavengers, neutralizing trace HF in electrolytes to prevent cathode metal dissolution (e.g., in LiNi₀.₈Mn₀.₁Co₀.₁O₂). Computational studies (DFT) show that TMSPi preferentially adsorbs on electrode surfaces, forming stable LiF-rich SEI layers that reduce impedance . Advanced methodologies include in situ electrochemical mass spectrometry (EMS) to track gas evolution during SEI formation .
Q. What reaction pathways dominate when this compound is fluorinated with sulfuryl chloride fluoride (ClSO₂F)?
Fluorination proceeds via nucleophilic substitution at the phosphorus center, yielding phosphorofluoridates (RO(R'O)P(O)F) with >95% chemoselectivity. The reaction is performed at 0–25°C in anhydrous dichloromethane, with Me₃SiCl as a byproduct. Mechanistic studies (kinetic isotope effects, ¹⁸O labeling) confirm a concerted SN2 mechanism . Applications include synthesizing fluorinated nucleoside analogs for antiviral drug development .
Q. How can computational methods (e.g., DFT) predict the performance of trimethylsilyl phosphite derivatives as battery additives?
Density Functional Theory (DFT) calculates key parameters:
- Electrochemical Stability : Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict redox activity (e.g., TMSPi LUMO = −6.52 eV vs. Li+/Li) .
- Adsorption Energies : Binding affinity to cathode surfaces (e.g., Ni-rich NMC811) to assess SEI formation efficiency .
- Solvation Dynamics : Molecular dynamics (MD) simulations to evaluate electrolyte compatibility .
Q. What experimental strategies resolve contradictions in reported thermal stability data for trimethylsilyl phosphite derivatives?
Discrepancies arise from varying moisture content, heating rates, and analytical setups. To standardize results:
- Use dynamic TGA-DSC coupled with mass spectrometry to identify decomposition products (e.g., Me₃SiOH, PH₃) .
- Compare kinetic models (e.g., Flynn-Wall-Ozawa vs. Kissinger methods) to derive activation energies under controlled atmospheres .
Q. How does this compound interact with nitroso compounds, and what intermediates form?
Reaction with 2-nitroso-2-methylpropane generates a phosphoramidate intermediate via a radical pathway, confirmed by EPR spectroscopy. The mechanism involves single-electron transfer (SET) from phosphorus to the nitroso group, followed by recombination to form P-N bonds .
Methodological Considerations
Q. What advanced analytical techniques track degradation pathways of this compound under hydrolytic conditions?
Q. How can researchers design experiments to study the environmental fate of trimethylsilyl phosphite derivatives?
- Aquatic Toxicity Assays : Use Daphnia magna or Vibrio fischeri to measure EC₅₀ values .
- Soil Degradation Studies : Apply ¹⁴C-labeled compounds to track mineralization rates via scintillation counting .
- Computational Fate Modeling : EPI Suite software predicts biodegradation half-lives and bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
